molecular formula C13H14N2S B2745329 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine CAS No. 2097872-23-4

2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine

Cat. No.: B2745329
CAS No.: 2097872-23-4
M. Wt: 230.33
InChI Key: LDCLSVXPEVRMRO-UHFFFAOYSA-N
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Description

The compound 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine is a chemical scaffold of significant interest in medicinal chemistry and oncology research, belonging to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine class. This family of compounds has been identified as a promising lead for inhibiting the Hedgehog (HH) signaling pathway, a critical pathway in embryonic development and cancer growth. Dysregulation of the Hedgehog pathway is implicated in several types of cancer, including basal cell carcinoma and medulloblastoma. The enzyme Hedgehog acyltransferase (HHAT) is a key target within this pathway, as it is responsible for the palmitoylation of Sonic Hedgehog (SHH) protein, a modification essential for its signaling activity. Inhibiting HHAT presents a strategic approach to suppressing oncogenic Hedgehog signaling. Compounds based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, such as the chemical probe IMP-1575, have been shown to be potent, competitive inhibitors of HHAT. They bind to the enzyme's active site, blocking palmitoyl-CoA access and preventing the palmitoylation of SHH, thereby inhibiting the downstream signaling cascade. This mechanism offers a potential alternative to Smoothened (SMO) inhibitors, which are susceptible to drug resistance. As a derivative of this privileged structure, this compound provides researchers with a valuable tool for probing the intricacies of Hedgehog signaling, investigating the biological role of HHAT, and exploring new therapeutic strategies for HH-dependent cancers.

Properties

IUPAC Name

5-(2-methylpyridin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-10-8-12(2-5-14-10)15-6-3-13-11(9-15)4-7-16-13/h2,4-5,7-8H,3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCLSVXPEVRMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound . The reaction typically requires specific conditions, such as the use of organic solvents like ethanol or dichloromethane, and may involve catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce fully reduced derivatives .

Scientific Research Applications

2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Thienopyridine Derivatives

Prasugrel (5-[2-Cyclopropyl-1-(2-Fluorophenyl)-2-Oxoethyl]-4H,5H,6H,7H-Thieno[3,2-c]Pyridin-2-Yl Acetate)
  • Structure : Features a cyclopropyl-fluorophenyl-oxoethyl group at position 5 and an acetate ester at position 2.
  • Pharmacology : A prodrug requiring hepatic activation to its active metabolite (R-138727), which irreversibly binds P2Y12 receptors .
4-Methyl-N-Phenyl-4H,5H,6H,7H-Thieno[3,2-c]Pyridine-5-Carboxamide
  • Structure : Substituted with a carboxamide group at position 5 and a phenyl ring .
  • Functional Implication : The carboxamide may enhance hydrogen bonding with biological targets, improving binding specificity compared to the methyl-pyridine analogue.

Substituted Thiazole Derivatives

2-Methyl-4-{4H,5H,6H,7H-Thieno[3,2-c]Pyridin-2-Yl}-1,3-Thiazole
  • Structure: Incorporates a thiazole ring at position 4 of the thienopyridine core .
  • Potential Activity: Thiazole moieties are often associated with antimicrobial or anticancer properties, suggesting divergent applications compared to the pyridine-substituted compound.

Acidic and Salt Derivatives

2-{4H,5H,6H,7H-Thieno[3,2-c]Pyridin-5-Yl}Acetic Acid Hydrochloride
  • Structure : Features an acetic acid group at position 5 and exists as a hydrochloride salt .
  • Bioavailability: The ionic form may enhance solubility, facilitating oral or intravenous administration compared to neutral analogues.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
2-Methyl-4-{thieno[3,2-c]pyridin-5-yl}pyridine Methyl (2), pyridine (4) C₁₃H₁₃N₂S 229.32 g/mol Potential P2Y12 antagonism (inferred)
Prasugrel Cyclopropyl-fluorophenyl-oxoethyl (5), acetate (2) C₁₉H₂₀FNO₃S 373.44 g/mol Antiplatelet prodrug
4-Methyl-N-phenyl-thienopyridine-5-carboxamide Carboxamide (5), phenyl (N-substituent) C₁₅H₁₆N₂OS 280.37 g/mol Enhanced hydrogen bonding
2-{Thieno[3,2-c]pyridin-5-yl}acetic acid HCl Acetic acid (5), HCl salt C₉H₁₁NO₂S·HCl 233.71 g/mol Improved solubility

Biological Activity

2-Methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to thieno[3,2-c]pyridine. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

  • Cell Line Studies : In a study evaluating the cytotoxicity of thieno[3,2-c]pyridine derivatives on A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines using the MTT assay, several compounds exhibited IC50 values ranging from 5.42 to 30.25 µM. Notably, compounds with similar structures demonstrated enhanced activity against these cancer types compared to standard chemotherapeutics like sorafenib .
CompoundCell LineIC50 (µM)
4e MCF-75.76
4f MCF-75.42
SorafenibA5495.84

Anti-inflammatory Activity

Thieno[3,2-c]pyridine derivatives have also been investigated for their anti-inflammatory properties. These compounds inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in conditions like arthritis and other inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • EGFR Inhibition : Docking studies suggest that similar compounds bind effectively to the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The binding interactions involve hydrogen bonds with critical amino acids in the receptor's active site .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular systems.

Case Studies

Several case studies have been documented regarding the efficacy of thieno[3,2-c]pyridine derivatives:

  • Study on Lung Cancer : A derivative was tested against A549 cells and showed significant inhibition of cell proliferation with an IC50 value of 9.68 µM .
  • Combination Therapy : Research indicates that combining these compounds with existing chemotherapeutics may enhance overall efficacy and reduce side effects by lowering required doses of conventional drugs.

Q & A

Q. Basic

  • HPLC-MS : Monitor impurities and degradation products.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under process conditions.
  • Karl Fischer titration : Quantify water content to prevent hydrolysis of sensitive functional groups .

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